molecular formula C19H22N4 B5718991 1-allyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-2-amine

1-allyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-2-amine

Katalognummer B5718991
Molekulargewicht: 306.4 g/mol
InChI-Schlüssel: JWBULUZBRAMZOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-allyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as ABT-888 or veliparib and is a PARP inhibitor. PARP inhibitors are a class of drugs that have shown promise in the treatment of cancer, particularly in combination with chemotherapy or radiation therapy.

Wirkmechanismus

ABT-888 works by inhibiting PARP, an enzyme that plays a critical role in DNA repair. When PARP is inhibited, cancer cells with defects in DNA repair pathways are unable to repair DNA damage, leading to cell death. ABT-888 has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
Biochemical and Physiological Effects:
ABT-888 has been shown to have a selective effect on cancer cells, sparing normal cells. This selectivity is due to the fact that cancer cells often have defects in DNA repair pathways, making them more vulnerable to PARP inhibition. ABT-888 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

ABT-888 has several advantages for lab experiments, including its selectivity for cancer cells and its ability to enhance the efficacy of chemotherapy and radiation therapy. However, there are also some limitations to its use in lab experiments, including its relatively short half-life and its potential for off-target effects.

Zukünftige Richtungen

There are several future directions for research on ABT-888. One area of interest is the development of new PARP inhibitors with improved selectivity, potency, and pharmacokinetic properties. Another area of interest is the identification of biomarkers that can predict response to PARP inhibition, allowing for more personalized cancer therapy. Finally, there is also interest in exploring the potential use of PARP inhibitors like ABT-888 in other diseases, such as neurodegenerative disorders.

Synthesemethoden

The synthesis of ABT-888 involves several steps, starting with the reaction of 4-(dimethylamino)benzaldehyde with allylamine to form 1-allyl-4-(dimethylamino)benzylamine. This intermediate is then reacted with 2-aminobenzimidazole to yield 1-allyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-2-amine.

Wissenschaftliche Forschungsanwendungen

ABT-888 has been extensively studied for its potential use in cancer treatment. PARP inhibitors like ABT-888 work by inhibiting the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Cancer cells with defects in DNA repair pathways are particularly vulnerable to PARP inhibition, making ABT-888 a promising candidate for cancer therapy.

Eigenschaften

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-1-prop-2-enylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4/c1-4-13-23-18-8-6-5-7-17(18)21-19(23)20-14-15-9-11-16(12-10-15)22(2)3/h4-12H,1,13-14H2,2-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBULUZBRAMZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-allyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-2-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.